molecular formula C31H51ClO2 B12684341 Cholest-5-en-3-ol (3beta)-, 3-(4-chlorobutanoate) CAS No. 73112-99-9

Cholest-5-en-3-ol (3beta)-, 3-(4-chlorobutanoate)

Cat. No.: B12684341
CAS No.: 73112-99-9
M. Wt: 491.2 g/mol
InChI Key: FWOCLQPBUVEXDS-WTIYZCPMSA-N
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Description

Cholest-5-en-3-ol (3β)-, 3-(4-chlorobutanoate) is a cholesterol derivative where the hydroxyl group at the C3 position is esterified with 4-chlorobutanoic acid. Cholesterol itself (Cholest-5-en-3β-ol) is a sterol with a hydroxyl group at C3 and a double bond at C5–C6, serving as a precursor for bile acids, steroid hormones, and vitamin D .

Properties

CAS No.

73112-99-9

Molecular Formula

C31H51ClO2

Molecular Weight

491.2 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-chlorobutanoate

InChI

InChI=1S/C31H51ClO2/c1-21(2)8-6-9-22(3)26-13-14-27-25-12-11-23-20-24(34-29(33)10-7-19-32)15-17-30(23,4)28(25)16-18-31(26,27)5/h11,21-22,24-28H,6-10,12-20H2,1-5H3/t22-,24+,25+,26-,27-,28+,30+,31-/m1/s1

InChI Key

FWOCLQPBUVEXDS-WTIYZCPMSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CCCCl)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CCCCl)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cholest-5-en-3-ol (3beta)-, 3-(4-chlorobutanoate) typically involves the esterification of cholesterol with 4-chlorobutanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of Cholest-5-en-3-ol (3beta)-, 3-(4-chlorobutanoate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Cholest-5-en-3-ol (3beta)-, 3-(4-chlorobutanoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cholest-5-en-3-ol (3beta)-, 3-(4-chlorobutanoate) has several scientific research applications:

Mechanism of Action

The mechanism of action of Cholest-5-en-3-ol (3beta)-, 3-(4-chlorobutanoate) involves its interaction with cellular membranes and proteins. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific proteins, modulating their activity and influencing various cellular pathways .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between Cholest-5-en-3-ol (3β)-, 3-(4-chlorobutanoate) and analogous cholesterol derivatives:

Compound Name Substituent at C3 CAS No. Function/Application Key Properties
Cholest-5-en-3-ol (3β)-, 3-(4-chlorobutanoate) 4-chlorobutanoate Not explicitly listed in evidence Likely under research for bioactivity Increased lipophilicity due to chlorinated ester; potential antimicrobial activity
Cholesteryl Chloride (3-P-chlorocholest-5-ene) Chloride 910-31-6 Additive in cosmetics Hydrophobic; stabilizes formulations
Cholesteryl Dichlorobenzoate 2,4-dichlorobenzoate 32832-01-2 Additive in cosmetics Enhanced stability; UV-absorbing properties
Cholesteryl Hydroxystearate 12-hydroxyoctadecanoate 40445-72-5 Emollient/viscosity control Amphiphilic; improves texture in creams
Cholest-5-en-3-ol (3β)-, 9-octadecenoate (Z) Oleate (cis-9-octadecenoate) 303-43-5 Emollient; membrane studies High biocompatibility; mimics natural lipid bilayers
β-Sitosterol (Cholest-5-en-3β-ol analog) Hydroxyl (phytosterol) 83-46-5* Antimicrobial; cholesterol-lowering agent Plant-derived; inhibits E. coli growth (MIC ~50 µg/mL)

Physicochemical Data

Property Cholest-5-en-3-ol (3β)-, 3-(4-chlorobutanoate) Cholesteryl Chloride β-Sitosterol
Molecular Weight ~500 (estimated) 413.1 414.7
cLogP (Lipophilicity) ~9.3 (similar to nitrobenzoate analog ) 8.5 8.2
Polar Surface Area (Ų) ~72 (analogous to nitrobenzoate ester ) 0 (nonpolar Cl) 20.2 (hydroxyl group)

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